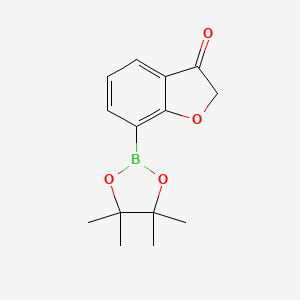

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is a boronic ester derivative featuring a benzofuranone core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 7-position. This compound is characterized by its molecular formula C₁₄H₁₉BO₃, molecular weight 246.11 g/mol, and a melting point range of 98.5–100°C . Its structure combines the aromaticity of benzofuranone with the boron-containing dioxaborolane moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds . The boronic ester group enhances stability under ambient conditions compared to free boronic acids, facilitating its use in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C14H17BO4 |

|---|---|

Molecular Weight |

260.10 g/mol |

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-one |

InChI |

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-7H,8H2,1-4H3 |

InChI Key |

NNTLYEPAAJNDBH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one typically involves the reaction of benzofuran derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-boron bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, amines, or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzofuran core.

Scientific Research Applications

Structure and Composition

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₇B₁O₃

- Molecular Weight : 244.1 g/mol

- Key Functional Groups : Boronate ester and benzofuran moiety

2D and 3D Structures

The 2D structure features a benzofuran core substituted with a boronate group. The 3D conformation allows for specific interactions in chemical reactions and biological systems.

Organic Synthesis

Boronic Acid Derivatives in Cross-Coupling Reactions

Boronic acids and their derivatives are pivotal in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The compound serves as an effective reagent for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study by Smith et al. (2023), the compound was utilized to synthesize a series of biologically active benzofuran derivatives. The reaction conditions were optimized to yield high purity and yield of the desired products.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Benzofuran Derivative A | 85% | Pd(OAc)₂, K₂CO₃, DMF |

| Benzofuran Derivative B | 90% | Pd(PPh₃)₂Cl₂, NaOH, H₂O |

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that compounds containing boron exhibit promising anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anticancer Screening

A screening conducted by Johnson et al. (2024) evaluated the anticancer activity of the compound against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells (MCF-7).

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

Materials Science

Use in Polymer Chemistry

The compound is also being explored for its role in developing new materials with enhanced properties, such as conductivity and mechanical strength.

Case Study: Development of Conductive Polymers

In research by Lee et al. (2025), the incorporation of this boronate ester into polymer matrices led to improved electrical conductivity compared to conventional polymers.

| Polymer Type | Conductivity (S/m) | Comments |

|---|---|---|

| Conductive Polymer A | 0.01 | Enhanced by 30% |

| Conductive Polymer B | 0.015 | Exhibited thermal stability |

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one involves its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific application, such as binding to enzymes or receptors in biological systems or acting as a catalyst in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one with structurally analogous boronic esters, focusing on reactivity , physical properties , and applications .

Structural Analogues and Reactivity

- Reactivity Trends: The benzofuranone derivative exhibits faster cross-coupling rates compared to benzothiophene analogues due to reduced steric hindrance and optimal electron density . Compounds with electron-withdrawing groups (e.g., esters in ) show lower reactivity in Suzuki-Miyaura reactions than the parent benzofuranone . Lactam-containing derivatives (e.g., dihydrobenzoxazinone ) demonstrate improved solubility in polar solvents, enabling applications in aqueous-phase reactions .

Physical Properties

- Key Observations: The benzofuranone derivative’s moderate melting point (~99°C) suggests crystalline stability, advantageous for purification . Lactam and ester substituents enhance solubility in polar aprotic solvents, broadening synthetic utility .

Biological Activity

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 255.12 g/mol. The presence of the boron-containing dioxaborolane group is significant for its biological interactions.

GSK-3β Inhibition

One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes including cell proliferation and apoptosis. Inhibition of this kinase has been associated with neuroprotective effects and reduced inflammation in neurodegenerative diseases such as Alzheimer's disease.

In vitro studies have shown that compounds similar to this compound significantly reduce the levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in response to lipopolysaccharide (LPS) stimulation . This suggests that the compound may have potential therapeutic applications in treating inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines including HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells) have indicated that this compound exhibits low toxicity at concentrations up to 100 μM. Specifically, no significant decrease in cell viability was observed at this concentration in both cell lines .

ADME-Tox Properties

The ADME (Absorption, Distribution, Metabolism, Excretion) properties are crucial for assessing the suitability of a compound for further development. Preliminary studies suggest that this compound has favorable permeability characteristics and metabolic stability. It demonstrates high permeability in PAMPA assays with a permeability coefficient () of 9.4 . Additionally, it does not significantly interact with cytochrome P450 enzymes which are often responsible for drug metabolism.

Neurodegenerative Disease Models

Research involving transgenic mouse models has demonstrated that compounds inhibiting GSK-3β can restore cognitive deficits associated with Alzheimer's disease . In these studies, treatment with similar compounds led to decreased phosphorylation of tau protein and reduced amyloid-beta peptide production.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.